B1577777 Brevinin-2HSb

Brevinin-2HSb

Cat. No.: B1577777
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-2GUb is a bioactive peptide with demonstrated hypoglycemic activity. It was successfully expressed in E. coli using a recombinant fusion strategy involving the pET32a vector, yielding 36 mg/L of fusion protein under optimized conditions (16°C, 20 hours). After enzymatic cleavage, the pure peptide achieved a purity >90% and a final yield of 2.50 mg/L . Key functional properties include:

  • Non-hemolytic activity: No hemolysis observed at 170 µg/mL .
  • Insulin secretion stimulation: Significant insulin release (120.04% of baseline) at 10 µg/mL in INS-1 cells .

Properties

bioactivity

Antibacterial

sequence

GLLDTLKNMAINAAKGAGQSVLNTLSCKLSKTC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on Brevinin-2HSb is absent, Brevinin-2GUb can be contextualized against other antimicrobial/hypoglycemic peptides mentioned in the evidence:

Table 1: Functional Comparison of Brevinin-2GUb and Related Peptides

Property Brevinin-2GUb Magainin-H2 (Inferred from ) Synthetic Boronic Acid (CAS 1046861-20-4)
Primary Activity Hypoglycemic (insulin secretion) Cell permeability modulation Chemical synthesis intermediate
Hemolytic Activity Non-hemolytic at 170 µg/mL Not reported Not applicable (small molecule)
Production Method Recombinant expression Not specified Synthetic organic synthesis
Therapeutic Potential Oral hypoglycemic drug development Antimicrobial applications Laboratory reagent

Key Findings :

  • Mechanistic Differences: Brevinin-2GUb directly stimulates insulin secretion, whereas Magainin-H2 () likely targets cell membrane integrity.
  • Safety Profile : Brevinin-2GUb’s lack of hemolysis at high concentrations contrasts with many antimicrobial peptides (e.g., magainins), which often exhibit cytotoxicity .
  • Production Efficiency : Recombinant expression of Brevinin-2GUb achieved moderate yields, while small molecules like CAS 1046861-20-4 are synthesized chemically with higher scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.